3-{2-[(3-chloro-5-fluorophenyl)methyl]-1-benzothiophen-7-yl}-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{2-[(3-chloro-5-fluorophenyl)methyl]-1-benzothiophen-7-yl}-N-(2-methoxyethyl)benzamide' involves the synthesis of the benzothiophene ring, followed by the attachment of the 3-chloro-5-fluorophenylmethyl group, and then the addition of the N-(2-methoxyethyl)benzamide group.", "Starting Materials": [ "2-bromo-1-benzothiophene", "3-chloro-5-fluorobenzyl chloride", "N-(2-methoxyethyl)benzamide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "triethylamine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-(benzo[b]thiophen-2-yl)acetonitrile: 2-bromo-1-benzothiophene is reacted with potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form 2-(benzo[b]thiophen-2-yl)acetonitrile.", "Synthesis of 3-chloro-5-fluorophenylmethyl-2-(benzo[b]thiophen-2-yl)acetonitrile: 2-(benzo[b]thiophen-2-yl)acetonitrile is reacted with 3-chloro-5-fluorobenzyl chloride and triethylamine in acetic acid to form 3-chloro-5-fluorophenylmethyl-2-(benzo[b]thiophen-2-yl)acetonitrile.", "Synthesis of 3-{2-[(3-chloro-5-fluorophenyl)methyl]-1-benzothiophen-7-yl}-N-(2-methoxyethyl)benzamide: 3-chloro-5-fluorophenylmethyl-2-(benzo[b]thiophen-2-yl)acetonitrile is reacted with sodium borohydride in ethanol to reduce the carbonyl group to a hydroxyl group, which is then reacted with hydrochloric acid to form the hydrochloride salt. The salt is then reacted with sodium hydroxide and N-(2-methoxyethyl)benzamide in ethyl acetate to form the final compound." ] } | |
CAS No. |
1207965-40-9 |
Molecular Formula |
C25H21ClFNO2S |
Molecular Weight |
454 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.